Comprehensive Technical Guide on the Chemical Structure and Physicochemical Properties of cis-2,6-Dimethylmorpholine-4-carboxamide
Comprehensive Technical Guide on the Chemical Structure and Physicochemical Properties of cis-2,6-Dimethylmorpholine-4-carboxamide
Executive Summary
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. One such privileged scaffold is cis-2,6-dimethylmorpholine-4-carboxamide (commercially cataloged under CAS 1601064-92-9). This whitepaper provides an in-depth analysis of its structural nuances, physicochemical profile, mechanistic utility in drug design, and self-validating protocols for its synthesis and characterization.
Chemical Identity & Stereochemical Nuances
A critical point of confusion in commercial chemical databases is the frequent listing of this compound as rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide [1]. To ensure scientific integrity, we must deconstruct this nomenclature.
The (2R,6S) configuration inherently dictates a cis relationship between the two methyl groups on the morpholine ring. Because the molecule possesses an internal plane of symmetry ( σ ) bisecting the nitrogen and oxygen atoms, the (2R,6S) isomer is perfectly superimposable on its mirror image (2S,6R). Therefore, it is a meso compound and is strictly achiral.
The prefix "rac-" (racemic) is a database artifact and chemically redundant; meso compounds do not possess enantiomers to form a racemate. The correct, unambiguous designation is cis-2,6-dimethylmorpholine-4-carboxamide. Understanding this symmetry is not merely an academic exercise—it is the cornerstone of its predictable behavior in biological systems and its self-validating analytical characterization.
Physicochemical Profiling
The physicochemical properties of a building block dictate its behavior in both synthetic workflows and biological assays. The data below summarizes the core metrics of cis-2,6-dimethylmorpholine-4-carboxamide.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₇H₁₄N₂O₂ | Defines the fundamental atomic composition. |
| Molecular Weight | 158.20 g/mol | Low MW makes it an excellent fragment (Rule of 3 compliant) for lead generation. |
| Stereochemistry | cis (meso, 2R,6S) | Ensures a conformational lock; both methyls sit in stable equatorial positions. |
| Topological Polar Surface Area | ~ 55.4 Ų | Optimal for membrane permeability, balancing aqueous solubility and lipophilicity. |
| Hydrogen Bond Donors | 1 (NH₂ group) | Facilitates key directional interactions with kinase/receptor hinge regions. |
| Hydrogen Bond Acceptors | 2 (C=O, Ether O) | Enhances aqueous solubility and target binding affinity. |
Mechanistic Role in Drug Design
The cis-2,6-dimethylmorpholine moiety is heavily utilized in modern pharmacology, most notably in Hedgehog signaling pathway inhibitors like Sonidegib (Odomzo) [2] and broad-spectrum antiviral Cyclin G-associated kinase (GAK) inhibitors [3].
The Causality of the cis Preference: When the morpholine ring adopts its lowest-energy chair conformation, the cis configuration forces both methyl groups into equatorial positions. This dual-equatorial stance creates a stable, predictable steric boundary. Conversely, the trans isomer forces one methyl group into an axial position, leading to severe 1,3-diaxial interactions, rapid ring flipping, and a high entropic penalty upon target binding. By utilizing the cis isomer, drug developers minimize the energy required for the molecule to adopt its bioactive conformation, optimizing the fit within hydrophobic protein pockets (such as the transmembrane domain of the Smoothened receptor).
Caption: Hedgehog pathway and the inhibitory role of morpholine-based SMO antagonists.
Synthetic Methodology & Self-Validating Protocol
The synthesis of cis-2,6-dimethylmorpholine-4-carboxamide relies on the nucleophilic addition of the secondary amine to in situ generated isocyanic acid. This protocol is designed as a self-validating system: the reaction's progress is visually and chemically confirmed by the phase change of the product.
Step-by-Step Methodology
Reagents:
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cis-2,6-Dimethylmorpholine (1.0 eq, Starting Material)
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Potassium cyanate (KOCN) (1.5 eq)
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Glacial acetic acid (1.2 eq)
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Deionized water
Procedure:
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Preparation of the Amine Solution: Dissolve cis-2,6-dimethylmorpholine (10 mmol) in 15 mL of deionized water.
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Causality: Water is the optimal solvent as it dissolves KOCN and accommodates the highly polar urea product, facilitating later precipitation.
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Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add glacial acetic acid (12 mmol) dropwise.
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Causality: The acidic environment is required to protonate the cyanate anion. Strict temperature control prevents the exothermic degradation of the reagents.
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In Situ Electrophile Generation: Dissolve KOCN (15 mmol) in 5 mL of water and add it dropwise to the reaction mixture over 15 minutes.
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Causality: KOCN reacts with acetic acid to form isocyanic acid (HN=C=O). Slow addition prevents the accumulation and subsequent polymerization of the unstable isocyanic acid.
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Nucleophilic Addition: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.
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Self-Validation: As the basic secondary amine reacts to form the neutral urea product, the solubility profile changes drastically. The successful formation of the product is validated by its spontaneous precipitation from the aqueous layer as a white solid.
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Isolation & Purification: Isolate the precipitate via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >99% purity.
Caption: Workflow for the chemical synthesis of cis-2,6-dimethylmorpholine-4-carboxamide.
Analytical Characterization Protocol
To ensure absolute trustworthiness in the synthesized batch, the analytical protocol must exploit the molecule's inherent symmetry.
Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6)
The self-validating nature of the NMR analysis lies in the meso configuration. Because the C2 and C6 positions are chemically equivalent due to the plane of symmetry:
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Methyl Protons: The two methyl groups will resonate as a single doublet (integrating to 6H) around 1.0–1.2 ppm. If the sample were the trans isomer (which lacks this symmetry), two distinct methyl signals would be observed.
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Primary Amide: The NH₂ protons will appear as a broad singlet (2H) around 5.8–6.0 ppm, which will disappear upon D₂O exchange, confirming the successful formation of the carboxamide.
High-Performance Liquid Chromatography (HPLC)
For chromatographic validation, a reversed-phase C18 column is employed using a water/acetonitrile gradient with 0.1% TFA.
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Self-Validation: The conversion of the basic secondary amine (starting material) to the neutral urea (product) significantly alters its ionization state. Under acidic conditions, the starting material is protonated and elutes rapidly. The neutral carboxamide product interacts much more strongly with the hydrophobic stationary phase, resulting in a distinct, predictable rightward shift in retention time.
Conclusion
cis-2,6-Dimethylmorpholine-4-carboxamide is far more than a simple catalog chemical; it is a structurally locked, highly predictable pharmacophore building block. By understanding the causality behind its meso stereochemistry and leveraging self-validating synthetic and analytical protocols, drug development professionals can confidently integrate this moiety into advanced therapeutic pipelines.
